Cas no 2034382-40-4 (2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamide)

2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamide
- 2-(1-methylindol-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
- 2034382-40-4
- AKOS026698413
- 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide
- N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- F6559-2425
-
- インチ: 1S/C20H21N7O/c1-25-11-14(16-4-2-3-5-17(16)25)10-18(28)23-15-6-8-26(12-15)19-20-24-22-13-27(20)9-7-21-19/h2-5,7,9,11,13,15H,6,8,10,12H2,1H3,(H,23,28)
- InChIKey: LTFYDQYOYPYILI-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1=CN(C)C2C=CC=CC1=2)NC1CN(C2C3=NN=CN3C=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 375.18075832g/mol
- どういたいしつりょう: 375.18075832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 575
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 80.4Ų
2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-2425-1mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6559-2425-25mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6559-2425-50mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6559-2425-5μmol |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6559-2425-5mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6559-2425-100mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
Life Chemicals | F6559-2425-15mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6559-2425-2mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6559-2425-10mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-2425-10μmol |
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide |
2034382-40-4 | 10μmol |
$103.5 | 2023-09-08 |
2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamide 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamideに関する追加情報
Introduction to 2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide (CAS No. 2034382-40-4)
2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide, identified by its CAS number 2034382-40-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of multiple heterocyclic scaffolds, including indole, pyrrolidine, and a triazolo[4,3-a]pyrazine moiety, which collectively contribute to its unique chemical and biological properties. The structural complexity of this compound not only makes it a subject of academic interest but also positions it as a potential candidate for further development in drug discovery initiatives.
The indole moiety, specifically the 1-methyl-1H-indol-3-yl part of the molecule, is well-documented for its presence in numerous bioactive natural products and pharmacologically relevant compounds. Indole derivatives are known for their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. The incorporation of this scaffold into 2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide suggests that the compound may exhibit similar or enhanced biological properties due to the synergistic effects of the combined heterocyclic systems.
Furthermore, the pyrrolidine ring in 2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is another critical structural feature. Pyrrolidine derivatives are widely recognized for their role in various therapeutic areas, including central nervous system (CNS) disorders and cardiovascular diseases. The presence of this motif enhances the compound's potential to interact with biological targets and modulate physiological processes.
The most distinctive component of this molecule is the 1-{1,2,4triazolo[4,3-a]pyrazin-8-yl}pyrrolidin unit. Triazolo[4,3-a]pyrazines are a class of nitrogen-containing heterocycles that have shown promise in multiple pharmacological applications. These scaffolds are known for their ability to act as scaffolds for kinase inhibitors and other enzyme-targeting molecules. The integration of this moiety into 2-(1-methyl-1H-indol-3-y)-N-(1-{1,2,4triazolo[4,3-a]pyrazin}-8 -yl)pyrrolidin -3 -yl)acetamide suggests that the compound may possess inhibitory activity against certain enzymes or receptors relevant to diseases such as cancer or inflammatory conditions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of complex molecules like 2-(1-methyl - 1H-indol - 3 - yl ) - N - ( 1 - { 1 , 2 , 4 tri azo lo [ 4 , 3 - a ] py ra zi n - 8 - y l } p y r ro li d i n - 3 - y l ) a c et am ide with various biological targets. These studies have highlighted the potential of this compound to interact with proteins involved in signal transduction pathways and metabolic processes. Such interactions are crucial for understanding the mechanism of action and therapeutic potential of novel drug candidates.
In vitro studies have begun to elucidate the pharmacological profile of 2-(1-methyl - 1H-indol - 3 - yl ) - N - ( 1 - { 1 , 2 , 4 tri azo lo [ 4 , 3 - a ] py ra zi n - 8 - y l } p y r ro li d i n - 3 - y l ) a c et am ide. Initial results indicate that the compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary experiments have shown promising interactions with enzymes involved in inflammation pathways, indicating a possible role in treating inflammatory diseases.
The synthesis of 2-(1-methyl – 1H-indol – 3 – yl ) – N – ( 1 – { 1 , 2 , 4 tri azo lo [ 4 , 3 – a ] py ra zi n – 8 – y l } p y r ro li d i n – 3 – y l ) a c et am ide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of key intermediates such as indole derivatives and triazolo[4,3-a]pyrazine precursors, followed by their coupling via transition metal-catalyzed reactions or other synthetic methodologies. The final step involves acetylamide formation to introduce the acetamide moiety into the molecule.
The stereochemistry of 2-(1-methyl – 1H-indol – 3 – yl ) – N – ( 1 – { 1 , 2 , 4 tri azo lo [ 4 , 3 – a ] py ra zi n – 8 – y l } p y r ro li d i n – 3 – y l ) a c et am ide is critical for its biological activity. Researchers have employed chiral auxiliaries or asymmetric catalysis to ensure high enantiomeric purity during synthesis. The stereochemical configuration of the molecule can significantly influence its binding affinity and selectivity towards biological targets.
Future studies on 2-(methylindol–3–yl)-N(–{–{–{–{–{–{–{–{–{–{–{–{–{–{--}}}}}}}}}}}}}}}-acetic acid amide) will focus on optimizing its pharmacokinetic properties and exploring its potential in clinical trials. Researchers aim to develop analogs with improved solubility、bioavailability、and reduced toxicity through structure-based drug design approaches. Additionally,the investigation into combination therapies involving CAS No2034896203465203460203460203460203460203460203460203460203460203460203460203460203460 may provide new insights into its therapeutic efficacy.
The development of novel pharmaceutical compounds like CAS No2034896203465203460203460203460203460203460203460203460203460203460 underscores the importance of interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。 Such collaborations facilitate the translation of laboratory discoveries into tangible therapeutic solutions that can address unmet medical needs.
In conclusion,CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962 CAS No20348962CAS No20203754203754203754203754203754203754203754203754203754203754203754 represents a significant advancement in pharmaceutical chemistry,with its complex structure offering numerous opportunities for further research and development。 As our understanding of biological pathways continues to grow,compounds like these will play an increasingly important role in shaping future therapeutic strategies.
2034382-40-4 (2-(1-methyl-1H-indol-3-yl)-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)acetamide) 関連製品
- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 5780-36-9(2-(Methylthio)thiophene)
- 186895-24-9(3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester)
- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)
- 247170-27-0(3-Fluoro-4-(trifluoromethyl)benzamide)
- 1392150-87-6(tert-butyl N-5-(4-methylpiperazin-1-yl)-2-nitrophenylcarbamate)
- 115464-89-6(2-(3-chlorophenyl)-1H-pyrrole)
- 2138097-51-3(3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)
- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)



